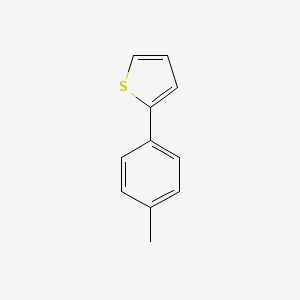

(4-THIEN-2-YLPHENYL)METHANOL

Descripción general

Descripción

Synthesis Analysis

The synthesis of (4-thien-2-ylphenyl)methanol-related compounds involves various chemical routes, including oxidation reactions and the Michael-type nucleophilic addition under specific conditions (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). Notably, novel synthesis methods have been developed for related compounds, offering improved and convenient approaches for generating this compound derivatives (Manzotti, Reger, & Janda, 2000).

Molecular Structure Analysis

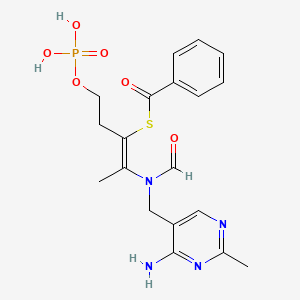

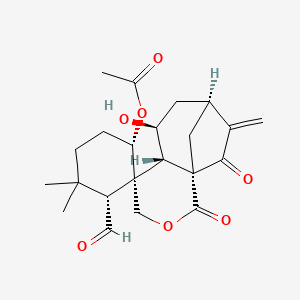

The molecular structure of this compound and its derivatives has been elucidated through various spectral characterization techniques, including UV, IR, NMR, and high-resolution mass spectrometry. Density functional theory (DFT) calculations have provided insights into the equilibrium geometry, bonding features, and vibrational wave numbers, aiding in understanding structural changes and reactivity (Shahana & Yardily, 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives involves interactions with nucleophiles, leading to various substitution and addition reactions. These compounds undergo transformations under specific conditions, demonstrating their versatile reactivity (Pouzet et al., 1998). Additionally, the synthesis of bis(thienopyrrolyl)methanes from this compound derivatives showcases their potential in forming complex organic structures (Torosyan et al., 2018).

Physical Properties Analysis

The physical properties, including crystal structures and hydrogen bonding patterns of this compound derivatives, have been studied through X-ray crystallography. These studies provide insights into the molecular conformations and the stabilization mechanisms within the crystal lattice, highlighting the impact of molecular interactions on the material's properties (Ferguson et al., 1995).

Aplicaciones Científicas De Investigación

Methanol as a Chemical Marker in Transformer Insulating Oil Methanol has been identified as a valuable chemical marker for assessing the condition of solid insulation in power transformers. It was discovered during thermal aging tests involving oil-immersed insulating papers and has since been incorporated in standard practices. Methanol's presence relates to the degradation of cellulose and can indicate changes in mechanical properties of the insulating paper. This research highlights methanol's utility in monitoring the aging process of cellulosic solid insulation in transformers, contributing to the maintenance and longevity of power transformers (Jalbert et al., 2019).

Methanol Synthesis and its Applications Methanol synthesis is a critical process in the chemical industry, with applications extending to fuel production and energy storage. The synthesis process has seen potential uses in integrated gasification combined cycle power stations, where methanol can serve as a peaking fuel. The versatility of methanol as a clean-burning fuel and its potential use in various fuel applications, including transportation and power generation, highlight its importance in the sustainable energy landscape (Cybulski, 1994).

Methanol in Fuel Cells Methanol's role in direct methanol fuel cells (DMFCs) has garnered attention due to the potential of these cells as alternatives to internal combustion engines. While methanol crossover is a limitation, efforts have been directed toward developing more methanol-impermeable polymer electrolytes. The research in this area aims to enhance the performance and efficiency of DMFCs, making them a viable energy solution (Heinzel & Barragán, 1999).

Safety and Hazards

“(4-THIEN-2-YLPHENYL)METHANOL” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-(4-methylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFPQCUHILRPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16939-04-1 | |

| Record name | 2-(4-Methylphenyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.